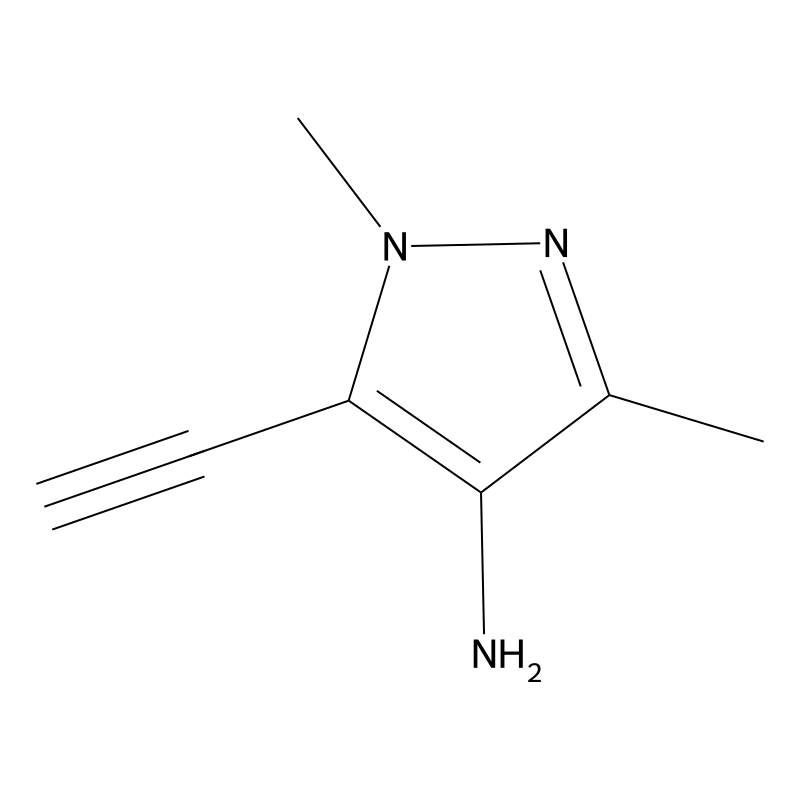

5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic organic compound characterized by a pyrazole ring that incorporates an ethynyl group and a dimethylamine substituent. The compound has the molecular formula CHN and a CAS number of 94990-00-8. The pyrazole ring, consisting of five members with two nitrogen atoms, contributes to the compound's reactivity and potential biological activity due to the electronic effects of the ethynyl and amine groups .

- Condensation Reactions: The compound can undergo condensation with carbonyl compounds to form more complex structures.

- Substitution Reactions: The presence of the ethynyl group allows for nucleophilic substitution reactions, which can introduce additional functional groups.

- Cycloaddition Reactions: It may also participate in cycloaddition reactions, particularly with alkenes and alkynes, leading to the formation of new cyclic compounds .

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties: Compounds similar to 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine have shown effectiveness against various bacterial strains.

- Anticancer Activity: Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.

- Anti-inflammatory Effects: Certain pyrazoles have demonstrated potential in reducing inflammation in preclinical models .

The synthesis of 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine can be achieved through several methods:

- Direct Ethynylation: Starting from 1,3-dimethylpyrazole, the ethynyl group can be introduced via nucleophilic substitution using an appropriate ethynylating agent.

- Condensation Reactions: The compound can be synthesized by reacting 1,3-dimethylpyrazole with an ethynyl carbonyl compound in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction .

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection and deprotection of functional groups to yield the target compound.

5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine has potential applications in various fields:

- Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infectious diseases and cancer.

- Material Science: The compound may find applications in developing new materials due to its unique chemical structure and properties.

- Chemical Research: It serves as a valuable intermediate in organic synthesis and as a building block for more complex molecules .

Interaction studies involving 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine focus on its binding affinity and interactions with biological targets. Preliminary studies indicate that it may interact with specific enzymes or receptors relevant to its antimicrobial or anticancer properties. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic use .

Several compounds share structural similarities with 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Dimethylpyrazole | Pyrazole ring with two methyl groups | Basic structure without ethynyl substitution |

| 4-Amino-1,3,5-trimethylpyrazole | Trimethyl substitution at position 5 | Increased steric hindrance affecting reactivity |

| 1-Methylpyrazole | Methyl group at position 1 | Simpler structure; less sterically hindered |

| 4-Ethynylpyrazole | Ethynyl group at position 4 | Similar reactivity but different substitution pattern |

| 1,5-Dimethylpyrazole | Dimethyl substitution at positions 1 and 5 | Different positioning of methyl groups |

The uniqueness of 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine lies in its specific combination of an ethynyl group and dimethyl substitution on the pyrazole ring, which may enhance its reactivity and biological properties compared to similar compounds. This makes it a subject of interest for further research in both synthetic chemistry and pharmacology .